1'-Benzyl-6-bromospiro[chromene-2,4'-piperidin]-4(3H)-one hydrochloride
Overview
Description
1'-Benzyl-6-bromospiro[chromene-2,4'-piperidin]-4(3H)-one hydrochloride is a useful research compound. Its molecular formula is C20H21BrClNO2 and its molecular weight is 422.7 g/mol. The purity is usually 95%.
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Biological Activity
1'-Benzyl-6-bromospiro[chromene-2,4'-piperidin]-4(3H)-one hydrochloride (CAS No. 81109-68-4) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 422.75 g/mol. The compound features a spiro structure that is characteristic of various bioactive compounds, allowing for diverse interactions in biological systems.
Biological Activity Overview
Research indicates that compounds similar to 1'-Benzyl-6-bromospiro[chromene-2,4'-piperidin]-4(3H)-one exhibit a range of biological activities, including:
- Antimicrobial Properties : Some chromene derivatives have shown significant antibacterial and antifungal activities.
- Antioxidant Effects : Compounds with similar structures have demonstrated the ability to scavenge free radicals, contributing to their potential therapeutic effects.
- Neuroprotective Activity : Certain derivatives have been studied for their effects on neurodegenerative diseases through mechanisms such as acetylcholinesterase inhibition.
Antimicrobial Activity
A study investigated the antimicrobial properties of various chromene derivatives, including those structurally related to 1'-Benzyl-6-bromospiro[chromene-2,4'-piperidin]-4(3H)-one. Results indicated that these compounds exhibited notable inhibitory effects against Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL .
Neuroprotective Effects
In vitro studies have shown that similar compounds can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative disorders such as Alzheimer's disease. The inhibition potency was evaluated using an AChE assay, revealing IC50 values below 30 µM for several analogues . This suggests that 1'-Benzyl-6-bromospiro[chromene-2,4'-piperidin]-4(3H)-one may possess similar neuroprotective properties.
Structure-Activity Relationship (SAR)
The structure-activity relationship of chromene derivatives highlights the importance of specific functional groups in enhancing biological activity. For instance, the presence of halogen atoms like bromine has been correlated with increased antimicrobial potency. SAR studies suggest that modifications at the benzyl position can significantly impact the compound's efficacy .
Summary Table of Biological Activities
Properties
IUPAC Name |
1'-benzyl-6-bromospiro[3H-chromene-2,4'-piperidine]-4-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrNO2.ClH/c21-16-6-7-19-17(12-16)18(23)13-20(24-19)8-10-22(11-9-20)14-15-4-2-1-3-5-15;/h1-7,12H,8-11,13-14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRSXLBUGQULNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=C(O2)C=CC(=C3)Br)CC4=CC=CC=C4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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